

The Inactive Enantiomer: A Technical Guide to the Chemical Properties of (-)-SHIN1

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **(-)-SHIN1**, the inactive enantiomer of the potent serine hydroxymethyltransferase (SHMT) inhibitor, (+)-SHIN1. While devoid of significant biological activity, **(-)-SHIN1** serves as an essential negative control in research to demonstrate the stereospecificity of its active counterpart. Understanding its characteristics is crucial for the accurate interpretation of experimental results in the study of one-carbon metabolism and the development of novel therapeutics targeting this pathway.

Core Chemical Properties

(-)-SHIN1, with the chemical name 6-Amino-1,4-dihydro-4-[5-(hydroxymethyl)[1,1'-biphenyl]-3-yl]-3-methyl-4-(1-methylethyl)pyrano[2,3-c]pyrazole-5-carbonitrile, shares the same fundamental chemical structure as its active enantiomer.[1] Key physicochemical properties are summarized below.



Property	Value	Reference	
Molecular Weight	400.48 g/mol	[1]	
Molecular Formula	C24H24N4O2	[1]	
Purity	≥98%	[1]	
Solubility	Soluble to 50 mM in DMSO	[1]	
Storage	Store at -20°C	[1]	
CAS Number	2146095-85-2 (for the racemate)	[1]	

Biological Inactivity: A Comparative Perspective

The defining characteristic of **(-)-SHIN1** is its lack of significant inhibitory activity against the serine hydroxymethyltransferase (SHMT) enzymes, SHMT1 and SHMT2. This stands in stark contrast to the potent, nanomolar inhibition exhibited by (+)-SHIN1.[2] This stereospecificity highlights the precise molecular interactions required for the inhibition of the SHMT active site.

The biological inactivity of **(-)-SHIN1** has been demonstrated in cell-based assays. For instance, in HCT-116 colon cancer cells, **(-)-SHIN1** showed no significant effect on cell growth at concentrations up to 30 μ M.[3] This is a critical baseline for interpreting the potent antiproliferative effects of (+)-SHIN1, which has an IC₅₀ of 870 nM in the same cell line.[3]

Parameter	(+)-SHIN1	(-)-SHIN1	Reference
SHMT1 IC50	5 nM	Inactive	[2]
SHMT2 IC50	13 nM	Inactive	[2]
HCT-116 Cell Growth IC₅o	870 nM	No significant effect up to 30 μM	[2][3]

The Role of (-)-SHIN1 in Elucidating the Mechanism of Action of SHMT Inhibitors



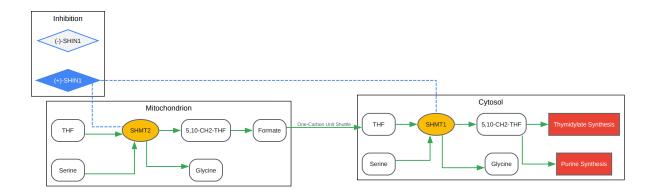




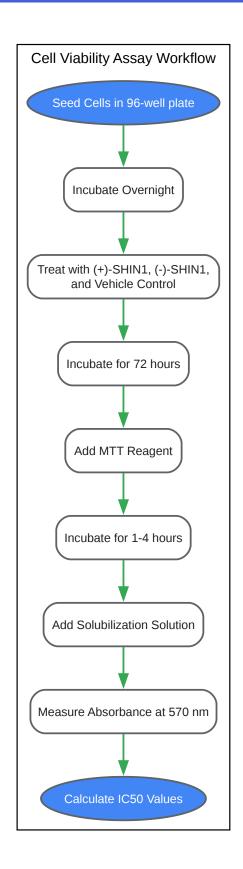
The primary utility of **(-)-SHIN1** in research is as a negative control to validate that the observed biological effects of the active enantiomer are due to on-target SHMT inhibition. By demonstrating that **(-)-SHIN1** does not elicit the same cellular responses as **(+)-SHIN1**, researchers can confidently attribute the effects of the active compound to the disruption of one-carbon metabolism.

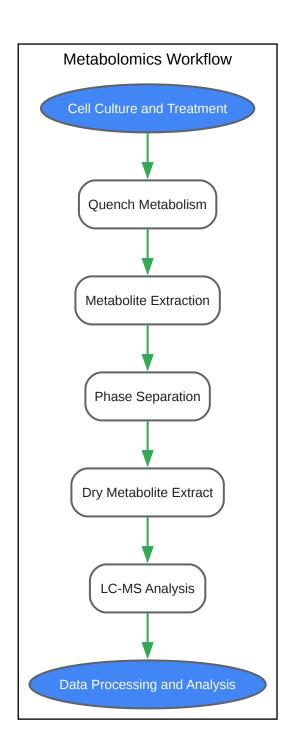
The inhibition of SHMT by (+)-SHIN1 blocks the conversion of serine to glycine and the simultaneous production of one-carbon units in the form of 5,10-methylenetetrahydrofolate.[4] This leads to a depletion of downstream metabolites essential for nucleotide biosynthesis and cellular proliferation.[4] Metabolomic studies have confirmed that treatment with (+)-SHIN1 leads to an accumulation of purine biosynthetic intermediates, a hallmark of one-carbon pathway inhibition.[4] In contrast, treatment with (-)-SHIN1 does not produce these metabolic changes.[3]











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